

Pyrrolomycin C efficacy in MYCN-amplified vs non-amplified cell lines

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Compound Focus: Pyrrolomycin C

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Efficacy of Pyrrolomycin Derivative MP1 in Neuroblastoma Cell Lines

Cell Line	MYCN Status	IC ₅₀ of MP1 (μM)	Key Experimental Findings
BE-2c	Amplified	0.096 μM	↓ MYCN & MCL-1 protein; ↑ cleaved PARP & LC3II/LC3I (apoptosis/autophagy); mitochondrial damage; cell cycle S-phase decline [1] [2]
IMR-32	Amplified	0.89 μM	Information limited in provided context [1] [2]
SKN-AS	Non-amplified	>50 μM	No significant changes in MYCN or apoptosis markers [1] [2]

Experimental Protocols for Key Data

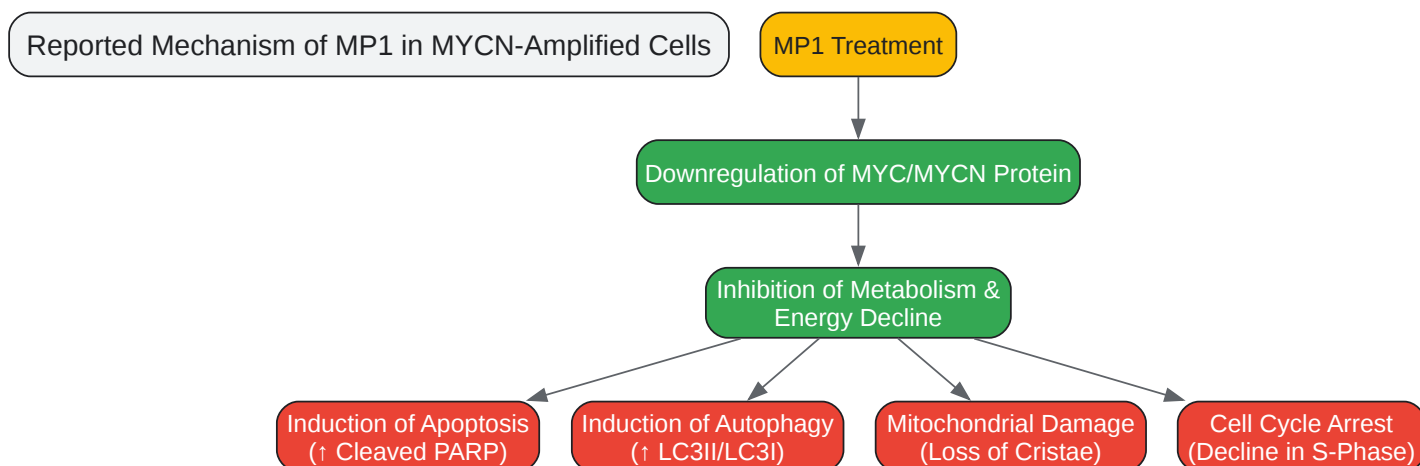
The quantitative and mechanistic data in the table were generated using standard preclinical research methodologies [1]:

- **Cell Viability (IC₅₀):** Determined via **MTT assay**. Cells were treated with a range of MP1 concentrations for 18 hours. The formation of formazan crystals by metabolically active cells was measured spectrophotometrically to calculate the half-maximal inhibitory concentration (IC₅₀) [1].
- **Protein Expression Analysis:** Performed using **Western blotting**. Total protein was extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets like MYCN, MCL-1, and cleaved PARP. Band density was quantified and normalized to loading controls [1].
- **Cell Cycle and Apoptosis:** Analyzed by **flow cytometry**. For cell cycle, fixed cells were stained with propidium iodide (PI), which binds to DNA, and the DNA content of single cells was measured to determine the phase of the cycle. Apoptosis was assessed by measuring externalized phosphatidylserine using Annexin-V staining [1] [3].
- **Mitochondrial Morphology:** Visualized using **transmission electron microscopy**, which provided high-resolution images showing cristae loss and rounding of mitochondria in treated cells [1].

Mechanism of Action and Research Context

While **Pyrrolomycin C** itself is noted for its anticancer properties [4] [5], the available comparative data in MYCN-amplified models is for the synthetic derivative **MP1**. This compound was developed to improve the poor water solubility and drug-like properties of the original marinopyrrole and pyrrolomycin natural products [1] [6].

The following diagram illustrates the reported mechanism of action of MP1, which leads to selective cytotoxicity in MYCN-amplified cancer cells.



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This proposed mechanism, where MP1 downregulates the powerful oncogene MYCN, disrupts the energy supply of cancer cells, and triggers multiple cell death pathways, explains its potent and selective effect against MYCN-amplified cells [1] [3].

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